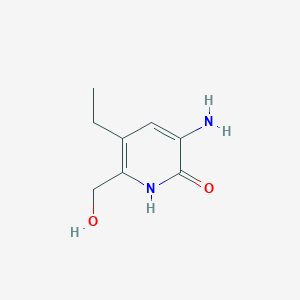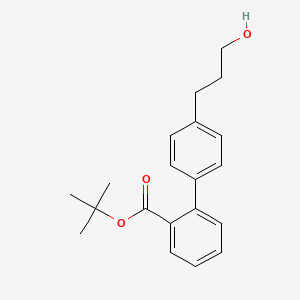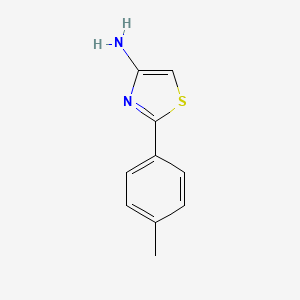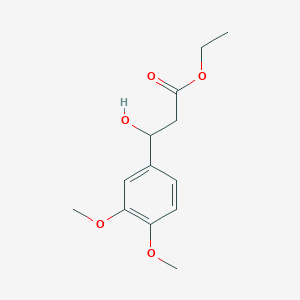![molecular formula C10H14O6S2 B8501332 1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane](/img/structure/B8501332.png)
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane
描述
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane is an organic compound characterized by the presence of two methylsulfonyloxy groups attached to a benzene ring
准备方法
The synthesis of 1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane typically involves the reaction of benzene derivatives with methylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution of hydrogen atoms on the benzene ring with methylsulfonyloxy groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyloxy groups to methylthio groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyloxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane can be compared with other similar compounds, such as:
Benzene, 1-methoxy-4-(methylsulfonyl)-: This compound has a methoxy group instead of a methylsulfonyloxy group, leading to different chemical properties and reactivity.
4-Methoxyphenyl methyl sulfone: Similar in structure but with a methoxy group, this compound exhibits different reactivity and applications.
属性
分子式 |
C10H14O6S2 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC 名称 |
2-(4-methylsulfonyloxyphenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C10H14O6S2/c1-17(11,12)15-8-7-9-3-5-10(6-4-9)16-18(2,13)14/h3-6H,7-8H2,1-2H3 |
InChI 键 |
CBLURUVVHKBIPR-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
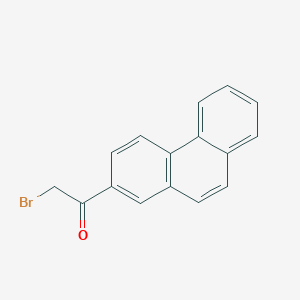
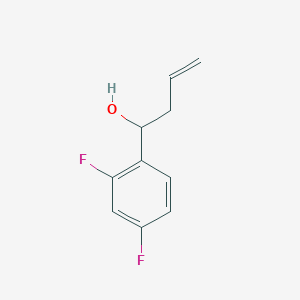
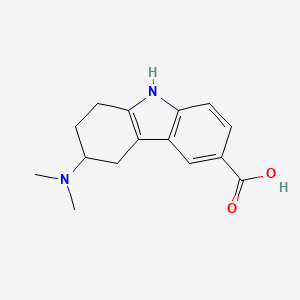
![3-(3-Methoxy-4-nitrophenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B8501268.png)
![tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B8501269.png)
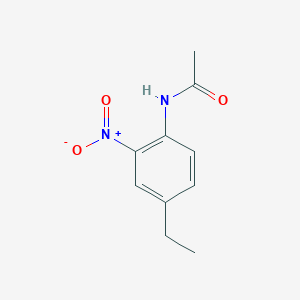
![methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate](/img/structure/B8501286.png)
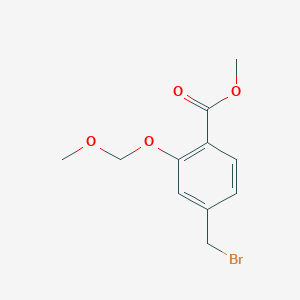
![1h-Pyrazolo[4,3-b]pyridine-5-carboxylic acid,7-chloro-,ethyl ester](/img/structure/B8501302.png)

